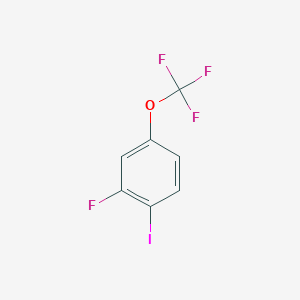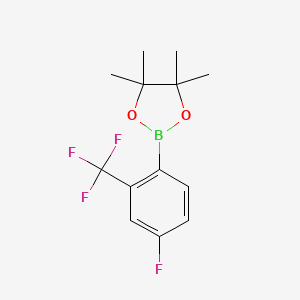
5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), an amino group (-NH2) attached to a 2-fluorophenyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 2-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the carboxylic acid group, and the 2-fluorophenyl group. The electron-withdrawing nature of the fluorine atom might influence the electronic distribution in the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid group and the electronegative fluorine atom might influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Antiplatelet Therapy
5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid: has been explored for its potential in antiplatelet therapy. This application is crucial in the treatment and prevention of thrombotic events, such as heart attacks and strokes. The compound’s ability to inhibit platelet aggregation can be attributed to its interaction with ADP receptors on the platelet surface, which are essential for platelet activation and subsequent thrombus formation .
Synthesis of Amino Acid Prodrugs
The compound serves as a scaffold for the synthesis of amino acid prodrugs. These prodrugs are designed to enhance the pharmacological profile of existing drugs, improving their solubility, stability, and bioavailability. The triazole ring in particular offers a versatile platform for attaching various amino acid moieties, which can lead to the development of novel therapeutics .
Development of Organic Semiconductors
Triazole derivatives, including 5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid , are being investigated for their use in organic semiconductors. These materials are key components in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the triazole ring makes it an excellent candidate for such applications .
Anticancer Activity
Research has indicated that triazole compounds exhibit anticancer properties. The presence of the fluorophenyl group in 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid may contribute to its potential efficacy in targeting cancer cells. The mechanism of action often involves the disruption of cell division and inducing apoptosis in cancerous cells .
Anti-inflammatory Properties
The compound is being studied for its anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, and controlling it is vital in the treatment of various diseases. Triazole derivatives have shown promise in reducing inflammation, possibly through the modulation of cytokine production or inhibition of inflammatory enzymes .
Wound Management
In the context of wound management, 5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid has been screened for its ability to interact with multiple targets involved in the healing process. Its strong affinity for certain receptors and enzymes suggests that it could play a role in promoting wound healing and tissue regeneration .
Orientations Futures
Propriétés
IUPAC Name |
5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-5-3-1-2-4-6(5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHKFCSHFQRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





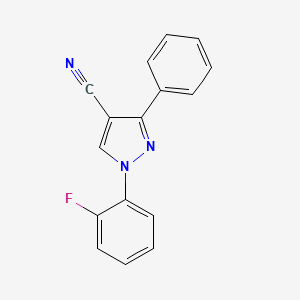
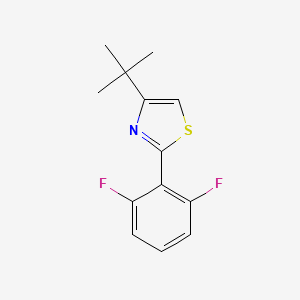

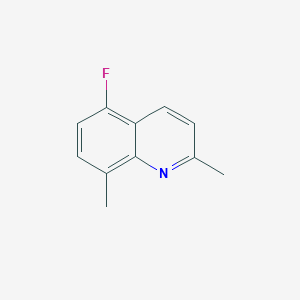

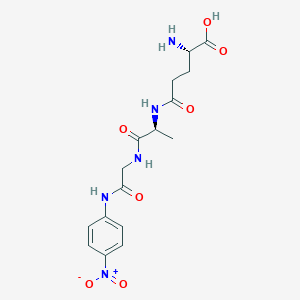
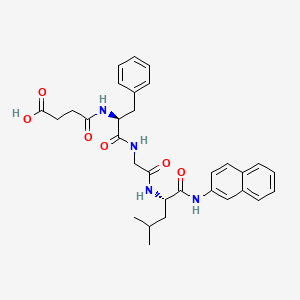
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)
